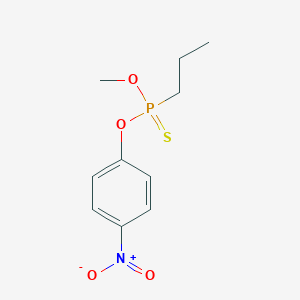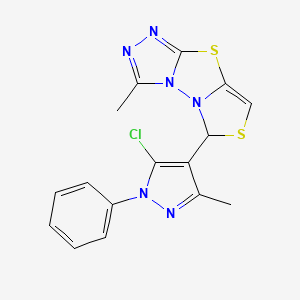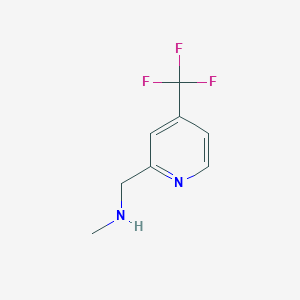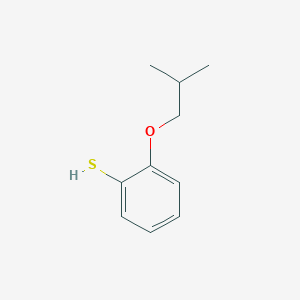![molecular formula C11H20N2O4 B12633881 [(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane CAS No. 921772-02-3](/img/structure/B12633881.png)
[(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane is a complex organic compound characterized by its unique structural configuration. This compound features a cyclohexane ring substituted with a dinitropentan-2-yl group, which imparts distinct chemical properties and reactivity. The stereochemistry of the compound, indicated by the (2S,3S) configuration, plays a crucial role in its behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane typically involves multi-step organic reactions. One common approach is the nitration of a suitable precursor, such as pentane, followed by cyclization to form the cyclohexane ring. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it viable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
[(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives.
Substitution: Compounds with new functional groups replacing the nitro groups.
Aplicaciones Científicas De Investigación
[(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
[(2S,3S)-1,3-dinitropentan-2-yl]benzene: Similar structure but with a benzene ring instead of cyclohexane.
[(2S,3S)-1,3-dinitropentan-2-yl]cyclopentane: Similar structure but with a cyclopentane ring.
Uniqueness
[(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane is unique due to its specific stereochemistry and the presence of the cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
921772-02-3 |
|---|---|
Fórmula molecular |
C11H20N2O4 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
[(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane |
InChI |
InChI=1S/C11H20N2O4/c1-2-11(13(16)17)10(8-12(14)15)9-6-4-3-5-7-9/h9-11H,2-8H2,1H3/t10-,11+/m1/s1 |
Clave InChI |
ZKKOSPNFEPWOJF-MNOVXSKESA-N |
SMILES isomérico |
CC[C@@H]([C@H](C[N+](=O)[O-])C1CCCCC1)[N+](=O)[O-] |
SMILES canónico |
CCC(C(C[N+](=O)[O-])C1CCCCC1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal](/img/structure/B12633802.png)

![6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12633817.png)
![8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid](/img/structure/B12633821.png)

![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-5-ol](/img/structure/B12633823.png)

![(3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633825.png)



![(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid](/img/structure/B12633861.png)

![Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate](/img/structure/B12633869.png)
